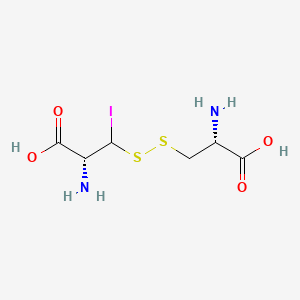
Quinolin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoquinoline Dihydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group attached to the third position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline Dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, followed by substitution with 4,7-dichloroquinoline and subsequent rehydration . The Mannich reaction is a key step that introduces the amino group into the quinoline ring.
Industrial Production Methods: Industrial production of 3-Aminoquinoline Dihydrochloride often follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective reagents and conditions to ensure high yield and purity. The process is designed to be robust and scalable, making it suitable for commercial manufacturing .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoline Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the quinoline ring.
Reduction: Typically used to reduce any oxidized forms back to the aminoquinoline.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .
Scientific Research Applications
3-Aminoquinoline Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Plays a crucial role in the development of antimalarial drugs, such as amodiaquine.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminoquinoline Dihydrochloride, particularly in its antimalarial role, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .
Comparison with Similar Compounds
Chloroquine: Another 4-aminoquinoline with similar antimalarial properties.
Amodiaquine: Structurally similar and used in combination therapies for malaria.
Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness: 3-Aminoquinoline Dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit heme polymerase activity makes it particularly effective against certain strains of malaria .
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
quinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6H,10H2;2*1H |
InChI Key |
YHFFVUXCQSMGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


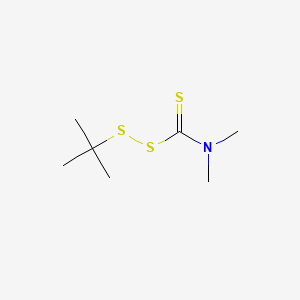
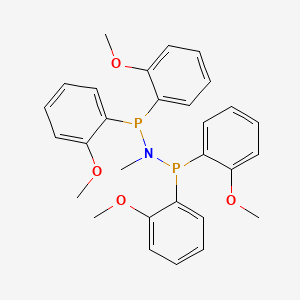

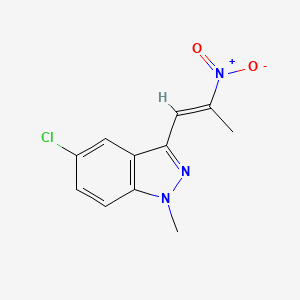
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
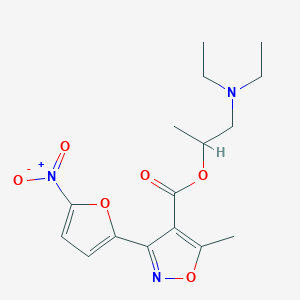
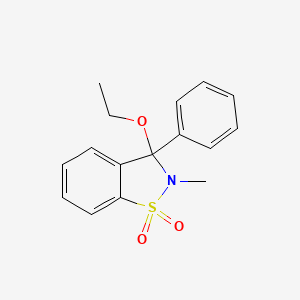
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)

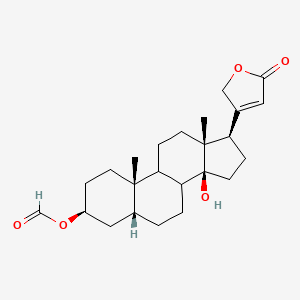
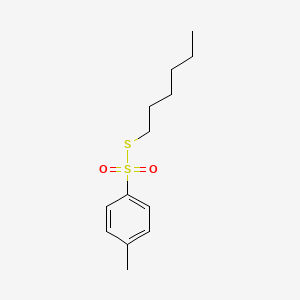
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

